molecular formula C12H19NO B355538 2-[(2-Phenylethyl)amino]butan-1-ol CAS No. 932005-22-6

2-[(2-Phenylethyl)amino]butan-1-ol

Cat. No.: B355538
CAS No.: 932005-22-6
M. Wt: 193.28g/mol
InChI Key: HLRRMIWDZXVQEN-UHFFFAOYSA-N
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Description

“2-[(2-Phenylethyl)amino]butan-1-ol” is a chemical compound with the molecular formula C12H19NO . It is listed in the ChemicalBook, which provides information about its melting point, boiling point, density, and other chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance Spectroscopy (NMR) . For instance, the IR spectrum of a similar compound, 1-butanol, shows sp3 C-H stretching and CH2 bending modes at 2900 and 1500 cm-1, a strong C-O stretching mode near 1000 cm-1, and a very large peak around 3400 cm-1, which is characteristic of O-H peaks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, and density . Alcohols, such as butan-1-ol, have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .

Properties

IUPAC Name

2-(2-phenylethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(10-14)13-9-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRMIWDZXVQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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